molecular formula C20H33ClN2O3 B1668325 Carbanilic acid, m-((hexyloxy)methyl)-, 2-(1-pyrrolidinyl)ethyl ester, hydrochloride CAS No. 80171-66-0

Carbanilic acid, m-((hexyloxy)methyl)-, 2-(1-pyrrolidinyl)ethyl ester, hydrochloride

Cat. No.: B1668325
CAS No.: 80171-66-0
M. Wt: 384.9 g/mol
InChI Key: YOBNCRQOCSFWLF-UHFFFAOYSA-N
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Description

Carbanilic acid, m-((hexyloxy)methyl)-, 2-(1-pyrrolidinyl)ethyl ester, hydrochloride (CAS: Not explicitly provided; synonyms: AMK 363, LS-51295) is a carbanilic acid derivative characterized by:

  • Meta-substituted phenyl group: A hexyloxymethyl (-CH₂-O-C₆H₁₃) chain at the meta position.
  • Ester moiety: 2-(1-pyrrolidinyl)ethyl group, where pyrrolidine (a 5-membered amine ring) is linked via an ethyl spacer.
  • Hydrochloride salt: Enhances solubility for pharmaceutical applications.

This compound belongs to a class of carbanilic acid esters with demonstrated biological activities, including local anesthetic and antiradical properties, as observed in structurally related analogues .

Properties

CAS No.

80171-66-0

Molecular Formula

C20H33ClN2O3

Molecular Weight

384.9 g/mol

IUPAC Name

2-pyrrolidin-1-ylethyl N-[3-(hexoxymethyl)phenyl]carbamate;hydrochloride

InChI

InChI=1S/C20H32N2O3.ClH/c1-2-3-4-7-14-24-17-18-9-8-10-19(16-18)21-20(23)25-15-13-22-11-5-6-12-22;/h8-10,16H,2-7,11-15,17H2,1H3,(H,21,23);1H

InChI Key

YOBNCRQOCSFWLF-UHFFFAOYSA-N

SMILES

CCCCCCOCC1=CC(=CC=C1)NC(=O)OCC[NH+]2CCCC2.[Cl-]

Canonical SMILES

CCCCCCOCC1=CC(=CC=C1)NC(=O)OCCN2CCCC2.Cl

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Carbanilic acid, m-((hexyloxy)methyl)-, 2-(1-pyrrolidinyl)ethyl ester, hydrochloride

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves the esterification of carbanilic acid with 2-(1-pyrrolidinyl)ethanol in the presence of a strong acid catalyst. The reaction is usually carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale esterification reactions using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, to optimize yield and purity.

Chemical Reactions Analysis

Primary Reaction Types

The compound undergoes four principal reaction categories:

Reaction Type Reagents/Conditions Products Key Observations
Ester Hydrolysis Aqueous HCl or NaOH, heatCarbanilic acid derivative + 2-(1-pyrrolidinyl)ethanolAcidic conditions favor protonation of the ester carbonyl, accelerating hydrolysis.
Amide Formation Amines (e.g., NH₃), DCC coupling agentsSubstituted urea derivativesCoupling reagents like DCC improve yield by activating the carbamate group .
Oxidation KMnO₄ (acidic), CrO₃Carboxylic acid derivativesSide-chain hexyloxy groups are oxidized to ketones under vigorous conditions.
Pyrrolidine Substitution Electrophiles (e.g., alkyl halides)N-alkylated pyrrolidine derivativesReactions occur at the pyrrolidine nitrogen, requiring anhydrous conditions .

Ester Hydrolysis

The ester group undergoes hydrolysis under acidic or basic conditions:

  • Acidic Hydrolysis :
    RCOOR +H2OHClRCOOH+R OH\text{RCOOR }+\text{H}_2\text{O}\xrightarrow{\text{HCl}}\text{RCOOH}+\text{R OH}
    Yields carbanilic acid and 2-(1-pyrrolidinyl)ethanol.

  • Basic Hydrolysis :
    RCOOR +NaOHRCOONa++R OH\text{RCOOR }+\text{NaOH}\rightarrow \text{RCOO}^-\text{Na}^++\text{R OH}
    Forms sodium carbanilate, reversible upon acidification.

Amidation via Carbamate Activation

The carbamate moiety reacts with amines to form urea derivatives:

  • Mechanism :
    RNCOOR +R NH2RNHCONHR +R OH\text{RNCOOR }+\text{R NH}_2\rightarrow \text{RNHCONHR }+\text{R OH}
    Catalyzed by dehydrating agents like DCC to stabilize intermediates .

Kinetics of Hydrolysis

  • Rate Dependency : Hydrolysis rates increase with temperature (60–80°C optimal) and acid concentration.

  • Byproduct Mitigation : Excess pyrrolidine minimizes side reactions during substitution .

Stereoelectronic Effects

  • The pyrrolidine ring’s electron-rich nitrogen enhances nucleophilic substitution reactivity .

  • Steric hindrance from the hexyloxy group slows electrophilic attacks on the aromatic ring.

Characterization of Reaction Products

Post-reaction analysis employs advanced spectroscopic techniques:

Technique Key Spectral Signatures Application Example
¹H NMR δ 1.2–1.6 ppm (hexyloxy CH₂), δ 3.4–3.7 ppm (pyrrolidine CH₂), δ 7.2–7.5 ppm (aromatic H)Confirms ester cleavage by disappearance of δ 4.3 ppm (OCH₂).
IR 1740 cm⁻¹ (C=O ester), 1680 cm⁻¹ (carbamate C=O)Oxidation products show C=O stretch at 1700–1720 cm⁻¹.
MS Molecular ion peak at m/z 372 ([M+H]⁺)Identifies N-alkylated derivatives via mass shifts .

Industrial and Synthetic Relevance

  • Scalable Synthesis : Flow microreactors enhance yield (>85%) in esterification steps by optimizing residence time .

  • Pharmaceutical Intermediates : Used in prodrug designs due to hydrolytic stability under physiological pH .

This compound’s reactivity profile underscores its utility in medicinal chemistry and industrial synthesis, with further research needed to explore catalytic asymmetric modifications and green chemistry applications.

Scientific Research Applications

Organic Synthesis

Carbanilic acid derivatives are frequently utilized as intermediates in organic synthesis. The compound can serve as a reagent in various chemical reactions, aiding in the formation of complex organic molecules. Its ability to undergo nucleophilic substitution reactions makes it valuable for synthesizing other bioactive compounds .

Biological Research

Research indicates that Carbanilic acid, m-((hexyloxy)methyl)-, 2-(1-pyrrolidinyl)ethyl ester, hydrochloride exhibits bioactive properties that warrant further investigation. Studies have explored its interactions with biological systems, particularly its potential effects on enzyme activity and cellular pathways. This compound may have implications for drug development due to its ability to modulate biological targets .

Pharmacological Potential

The pharmacological applications of this compound are under investigation, particularly in the context of therapeutic uses. Preliminary studies suggest that it may exhibit anti-inflammatory and analgesic properties, making it a candidate for further research in pain management and inflammatory disorders .

Case Study 1: Synthesis and Characterization

A study focused on the synthesis of Carbanilic acid derivatives highlighted the efficiency of using m-((hexyloxy)methyl)- groups to enhance solubility and biological activity. The synthesized compound was characterized using techniques such as NMR spectroscopy and mass spectrometry, confirming its structure and purity .

In vitro studies evaluated the effects of Carbanilic acid, m-((hexyloxy)methyl)-, 2-(1-pyrrolidinyl)ethyl ester on various cell lines. Results indicated that the compound exhibited cytotoxic effects against certain cancer cell lines while showing minimal toxicity to normal cells. This selectivity suggests potential applications in targeted cancer therapies .

Mechanism of Action

The mechanism by which this compound exerts its effects involves its interaction with specific molecular targets and pathways. The exact mechanism may vary depending on the application, but it generally involves binding to receptors or enzymes, leading to downstream biological effects.

Comparison with Similar Compounds

Structural Analogues and Key Variations

Table 1: Structural and Functional Comparisons
Compound Name Substituent (R) Amine Group Chain Length Biological Activity Toxicity (LD₅₀, mice) Reference
Target Compound m-(hexyloxymethyl) Pyrrolidine (5-membered) C6 Local anesthetic (inferred), antiradical (inferred) Not reported
Carbanilic acid, m-((pentyloxy)methyl)-, 2-(azepan-1-yl)ethyl ester, HCl m-(pentyloxymethyl) Azepane (7-membered) C5 Local anesthetic (inferred) Not reported
Carbanilic acid, m-(heptyloxy)-, 1-propyl-4-piperidyl ester, HCl m-heptyloxy Piperidine (6-membered) C7 Drug (unspecified) 100 mg/kg
Trapencaine (Pentacaine) 3-(n-pentyloxy) Cyclohexyl-pyrrolidine C5 Antiradical, gastric cytoprotective Not reported
Carbanilic acid, p-butoxy-, 2-(azepan-1-yl)ethyl ester, HCl p-butoxy Azepane (7-membered) C4 Not reported Not reported

Impact of Structural Variations

(a) Chain Length and Lipophilicity
  • Hexyloxy (C6) vs.
  • Heptyloxy (C7) : The heptyloxy derivative () exhibits higher lipophilicity but increased acute toxicity (LD₅₀ = 100 mg/kg), suggesting a trade-off between efficacy and safety .
(b) Amine Group Modifications
  • Cyclohexyl-pyrrolidine (Trapencaine) : The cyclohexyl group in Trapencaine contributes to stereoselectivity, with cis-isomers showing superior antiradical activity over trans-isomers .
(c) Substituent Position
  • Meta vs. Para Substitution : The target compound’s meta-substituted hexyloxymethyl group may optimize spatial interaction with biological targets compared to para-substituted analogues (e.g., p-butoxy in ), which could alter receptor affinity .

Biological Activity

Carbanilic acid, m-((hexyloxy)methyl)-, 2-(1-pyrrolidinyl)ethyl ester, hydrochloride is a compound of interest in medicinal chemistry due to its potential biological activities. This article aims to explore the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound can be described by its molecular formula C21H35ClN2OC_{21}H_{35}ClN_{2}O. It features a carbanilic acid moiety with a hexyloxy group and a pyrrolidinyl ethyl ester functional group, which may contribute to its biological activity. The presence of these functional groups suggests potential interactions with biological targets.

PropertyValue
Molecular Weight364.98 g/mol
SolubilitySoluble in organic solvents
Melting PointNot specified

Pharmacological Effects

Research indicates that compounds with similar structures exhibit various pharmacological effects, including:

  • Neurotrophic Effects : Some derivatives have shown neuroprotective properties, potentially beneficial in neurodegenerative diseases .
  • Antiviral Activity : Certain carbamate derivatives have been investigated for their efficacy against viral infections, including Hepatitis C virus (HCV) .
  • Antibacterial Properties : Compounds related to carbanilic acid have demonstrated antibacterial activity, suggesting potential applications in treating bacterial infections .

The mechanisms through which carbanilic acid derivatives exert their effects can be multifaceted:

  • Inhibition of Enzymatic Activity : Some studies suggest that these compounds may act as inhibitors of specific enzymes involved in disease processes.
  • Receptor Modulation : The interaction with neurotransmitter receptors could explain the neurotrophic effects observed in some studies.

Case Studies

  • Neuroprotection in Animal Models : A study investigated the neuroprotective effects of a related compound in rodent models of neurodegeneration. Results indicated significant improvement in cognitive function and reduced neuronal loss .
  • Antiviral Efficacy Against HCV : Another study evaluated the antiviral activity of a structurally similar compound against HCV. The compound demonstrated significant viral load reduction in infected cell cultures .

Research Findings

Recent findings highlight the importance of structural modifications in enhancing the biological activity of carbanilic acid derivatives:

  • Substituent Variations : Variations in alkyl chain length and functional groups can significantly affect the pharmacokinetic properties and biological efficacy .
  • Synthesis and Stability : Research into the synthesis methods has shown that certain synthetic routes yield more stable compounds with improved biological profiles .

Table 2: Summary of Biological Activities

Activity TypeObserved EffectsReferences
NeurotrophicNeuroprotection
AntiviralInhibition of HCV
AntibacterialBacterial inhibition

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Carbanilic acid, m-((hexyloxy)methyl)-, 2-(1-pyrrolidinyl)ethyl ester, hydrochloride
Reactant of Route 2
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Carbanilic acid, m-((hexyloxy)methyl)-, 2-(1-pyrrolidinyl)ethyl ester, hydrochloride

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